

An In-Depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Hydroxy-2-methoxyphenylboronic acid
Cat. No.:	B1437248

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **5-Hydroxy-2-methoxyphenylboronic acid**, a valuable reagent in modern organic synthesis. With a molecular weight of 167.96 g/mol, this organoboron compound is a key building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document delves into its physicochemical properties, outlines a plausible synthetic approach, and explores its primary application in Suzuki-Miyaura cross-coupling. Mechanistic insights, detailed experimental protocols for analogous systems, and a discussion on safety and handling are provided to equip researchers with the necessary knowledge for its effective utilization. While specific experimental data for this compound is not widely available in public literature, this guide synthesizes information from closely related structures to offer a robust framework for its application in research and development.

Introduction

5-Hydroxy-2-methoxyphenylboronic acid, with the chemical formula $C_7H_9BO_4$, belongs to the versatile class of arylboronic acids.^[1] These compounds have become indispensable tools in synthetic organic chemistry, largely due to their pivotal role in the Nobel Prize-winning

Suzuki-Miyaura cross-coupling reaction.[\[2\]](#) This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The unique substitution pattern of **5-Hydroxy-2-methoxyphenylboronic acid**, featuring both a hydroxyl and a methoxy group on the phenyl ring, offers distinct electronic and steric properties that can be strategically exploited in the synthesis of novel compounds. The electron-donating nature of the methoxy group and the potential for hydrogen bonding from the hydroxyl group can influence the reactivity and selectivity of its coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in experimental design. The key properties of **5-Hydroxy-2-methoxyphenylboronic acid** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ BO ₄	[1]
Molecular Weight	167.96 g/mol	[1]
CAS Number	1072952-43-2	
Appearance	Typically a white to off-white solid	General knowledge for arylboronic acids
Solubility	Expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone.	General knowledge for arylboronic acids

Synthesis of 5-Hydroxy-2-methoxyphenylboronic Acid: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of **5-Hydroxy-2-methoxyphenylboronic acid** is not readily available in the peer-reviewed literature, a common and effective method for the preparation of substituted phenylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. The following is a

generalized, illustrative protocol based on established methodologies for similar compounds. It is crucial to note that this procedure would require optimization for this specific target molecule.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Hydroxy-2-methoxyphenylboronic acid**.

Illustrative Experimental Protocol

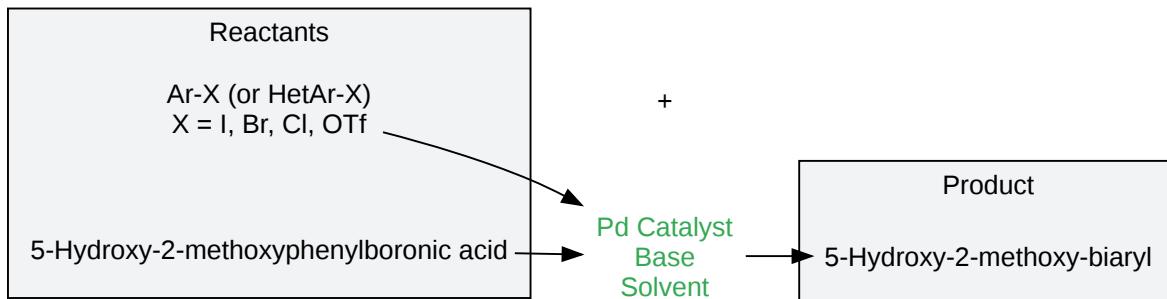
Step 1: Protection of the Phenolic Hydroxyl Group

- To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine, 1.2 eq).
- Cool the mixture to 0 °C and add a protecting group reagent (e.g., methoxymethyl chloride, MOM-Cl, 1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Lithiation and Borylation

- Dissolve the protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.
- Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

- Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
- To this solution, add a trialkyl borate (e.g., triisopropyl borate, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.


Step 3: Hydrolysis and Deprotection

- Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous acid (e.g., 2 M HCl) until the solution is acidic.
- Stir vigorously for 1-2 hours to effect both hydrolysis of the borate ester and cleavage of the protecting group.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **5-Hydroxy-2-methoxyphenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of **5-Hydroxy-2-methoxyphenylboronic acid** lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a powerful method for the formation of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

General Reaction Scheme

[Click to download full resolution via product page](#)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

- Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
- Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The presence of electron-donating groups, such as the methoxy group in **5-Hydroxy-2-methoxyphenylboronic acid**, can enhance the rate of transmetalation.[4]
- Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the new C-C bond of the biaryl product, regenerating the palladium(0) catalyst.

The ortho-methoxy group may also play a role in the reaction mechanism through chelation with the palladium center, which can influence the regioselectivity and efficiency of the coupling.[5][6]

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid. This protocol should be considered a starting point and will likely require optimization for specific substrates.[\[4\]](#)[\[7\]](#)

Materials:

- Aryl halide (1.0 eq)
- **5-Hydroxy-2-methoxyphenylboronic acid** (1.2 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2.0-3.0 eq)
- Anhydrous solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

- To a flame-dried Schlenk flask, add the aryl halide, **5-Hydroxy-2-methoxyphenylboronic acid**, the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Spectroscopic Characterization (Predicted Data)

As experimental spectroscopic data for **5-Hydroxy-2-methoxyphenylboronic acid** is not readily available in public databases, the following tables provide predicted data based on computational models and the analysis of similar structures. This information can serve as a guide for the characterization of the synthesized compound.

Table 2: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	d	1H	Ar-H
~6.7-6.9	dd	1H	Ar-H
~6.6-6.8	d	1H	Ar-H
~5.0-6.0	br s	2H	$\text{B}(\text{OH})_2$
~3.8	s	3H	$-\text{OCH}_3$
~9.0	br s	1H	Ar-OH

Solvent: DMSO-d₆

Table 3: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~155-160	Ar-C-O
~150-155	Ar-C-O
~120-125	Ar-C-B
~115-120	Ar-CH
~110-115	Ar-CH
~105-110	Ar-CH
~55	-OCH ₃

Solvent: DMSO-d₆

Table 4: Predicted Key FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (B(OH) ₂ and Ar-OH)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic, -OCH ₃)
1600-1450	Medium-Strong	C=C stretch (aromatic)
1380-1320	Strong	B-O stretch
1250-1200	Strong	C-O stretch (aryl ether)

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **5-Hydroxy-2-methoxyphenylboronic acid**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
 - If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Hydroxy-2-methoxyphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities for fine-tuning molecular properties in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging established principles and protocols for analogous compounds. As with any synthetic endeavor, careful optimization of reaction conditions is key to achieving successful outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-HYDROXY-2-METHOXYPHENYLBORONIC ACID CAS#: 1072952-43-2 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437248#5-hydroxy-2-methoxyphenylboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com